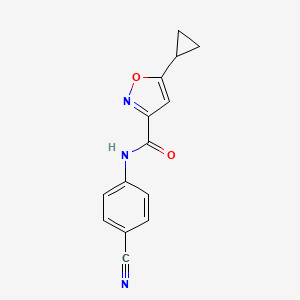
N-(4-cyanophenyl)-5-cyclopropyl-3-isoxazolecarboxamide
Übersicht
Beschreibung
N-(4-cyanophenyl)-5-cyclopropyl-3-isoxazolecarboxamide, commonly known as CYCLOPS, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CYCLOPS was first synthesized in 2013 and has since been studied extensively to understand its mechanism of action and its effects on biochemical and physiological pathways.
Wirkmechanismus
CYCLOPS inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This binding prevents ATP from binding to the enzyme, thereby inhibiting its activity. CK2 is involved in various cellular processes, including DNA repair, cell cycle regulation, and apoptosis. Inhibition of CK2 activity by CYCLOPS has been shown to induce cell death in cancer cells and reduce inflammation in animal models.
Biochemical and Physiological Effects:
Studies have shown that CYCLOPS has various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. CYCLOPS has been shown to induce cell death in cancer cells by inhibiting CK2 activity, making it a promising candidate for cancer therapy. Additionally, CYCLOPS has been shown to reduce inflammation in animal models, making it a potential therapy for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CYCLOPS has several advantages for lab experiments, including its simple synthesis method and its potential therapeutic applications. However, there are also limitations to using CYCLOPS in lab experiments. One limitation is its specificity for CK2, which may limit its use in studying other cellular processes. Additionally, the effects of CYCLOPS on normal cells and tissues are not well understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on CYCLOPS. One direction is to study the effects of CYCLOPS on other cellular processes beyond CK2 activity, which may broaden its potential therapeutic applications. Another direction is to study the effects of CYCLOPS on normal cells and tissues to better understand its potential side effects. Additionally, further studies are needed to optimize the synthesis of CYCLOPS and to develop more potent and specific inhibitors of CK2 activity.
Wissenschaftliche Forschungsanwendungen
CYCLOPS has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that CYCLOPS inhibits the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 activity has been shown to have therapeutic benefits in various diseases, making CYCLOPS a promising candidate for drug development.
Eigenschaften
IUPAC Name |
N-(4-cyanophenyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c15-8-9-1-5-11(6-2-9)16-14(18)12-7-13(19-17-12)10-3-4-10/h1-2,5-7,10H,3-4H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOXHXJAVCNUEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-fluoro-N-[3-(4-fluorophenyl)propyl]benzenesulfonamide](/img/structure/B4841760.png)
![3-chloro-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B4841764.png)
![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4841767.png)
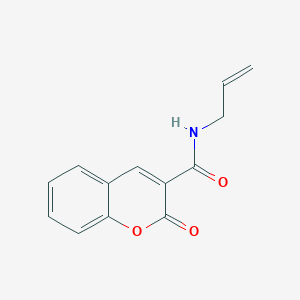
![ethyl 1-ethyl-6-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4841775.png)
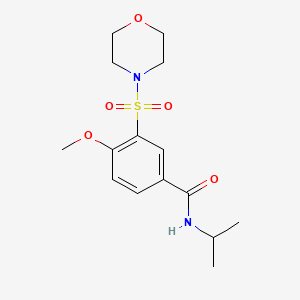
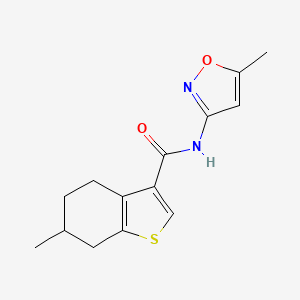
![1-({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4841794.png)
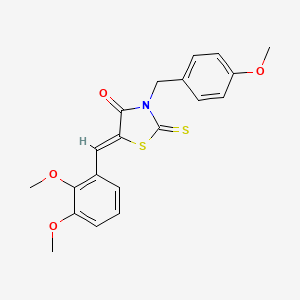
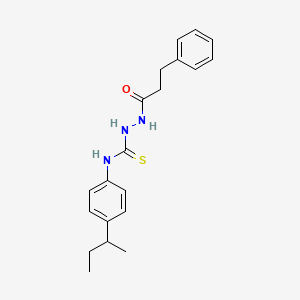
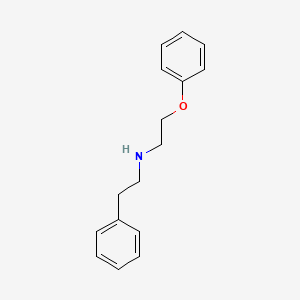
![6-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4841839.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-propylglycinamide](/img/structure/B4841842.png)